N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide
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Overview
Description
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.
Attachment of the Furan Moiety: The 2,5-dimethylfuran group is introduced via a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperidine ring and sulfonamide group are crucial for its interaction with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- (E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Uniqueness
Compared to similar compounds, N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c1-15-12-18(16(2)26-15)14-22-10-8-17(9-11-22)13-21-27(23,24)20-7-5-4-6-19(20)25-3/h4-7,12,17,21H,8-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYIBQQVASHTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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